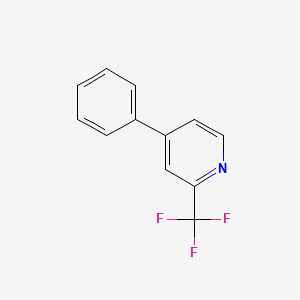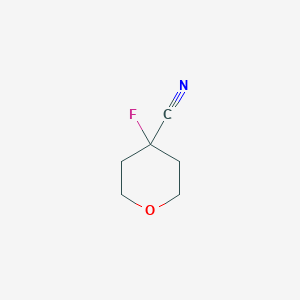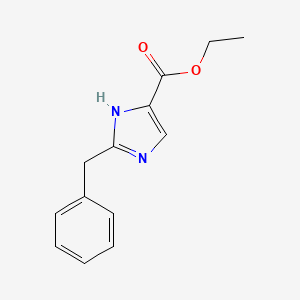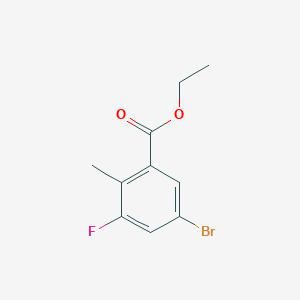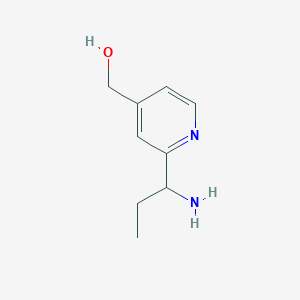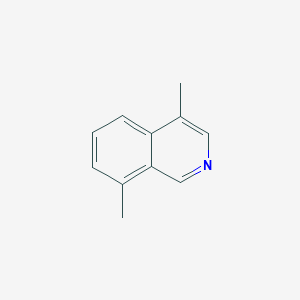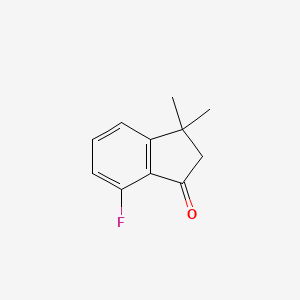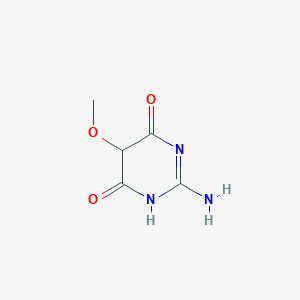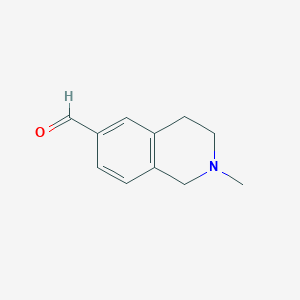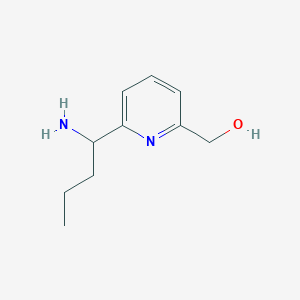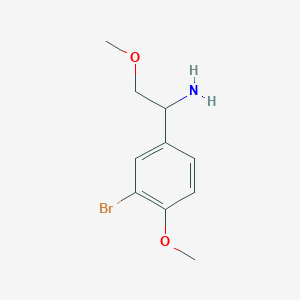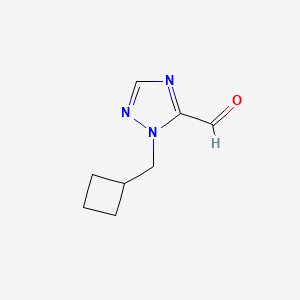
1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyclobutylmethyl group attached to the triazole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with formylhydrazine, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products:
Oxidation: 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学研究应用
1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The cyclobutylmethyl group can enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
- 1-(Cyclopropylmethyl)-1H-1,2,4-triazole-5-carbaldehyde
- 1-(Cyclopentylmethyl)-1H-1,2,4-triazole-5-carbaldehyde
- 1-(Cyclohexylmethyl)-1H-1,2,4-triazole-5-carbaldehyde
Comparison: 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This makes it more rigid compared to its cyclopropyl and cyclopentyl analogs, potentially leading to different biological activities and chemical reactivity. The cyclobutyl group also affects the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
2-(cyclobutylmethyl)-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C8H11N3O/c12-5-8-9-6-10-11(8)4-7-2-1-3-7/h5-7H,1-4H2 |
InChI 键 |
MBRNQMOPZHSRAV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)CN2C(=NC=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12968784.png)
![6,7,8,9-Tetrahydro-5H-dibenzo[b,i][1,6]oxazecine](/img/structure/B12968811.png)

